molecular formula C8H7N3O B3001172 n-(5-Cyanopyridin-3-yl)acetamide CAS No. 31205-53-5

n-(5-Cyanopyridin-3-yl)acetamide

Cat. No.: B3001172
CAS No.: 31205-53-5
M. Wt: 161.164
InChI Key: QDTKYXUZFIFDAG-UHFFFAOYSA-N
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Description

N-(5-Cyanopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.164. The purity is usually 95%.
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Scientific Research Applications

1. Structural and Vibrational Analysis

  • Conformational Analysis : N-(5-aminopyridin-2-yl)acetamide (APA) has been studied for its conformational analysis, revealing insights into its stable and optimized structure through density functional theory calculations (Asath et al., 2016).
  • Vibrational Frequencies and Spectroscopy : The experimental and theoretical vibrational frequencies of APA molecules were investigated, contributing to the understanding of its molecular structure and stability (Asath et al., 2016).

2. Synthesis and Chemical Reactions

  • Chemical Synthesis : The synthesis of N-(5-aminopyridin-2-yl)acetamide involves reactions with chloroacetyl chloride and other chemicals, forming various hybrid molecules (Dotsenko et al., 2020).

3. Molecular Imprinting and Biological Evaluation

  • Molecular Imprinting Polymers : The molecule has been used in the creation of molecular imprinted polymers, showcasing its potential in organic filler applications and biological evaluations (Fahim & Abu-El Magd, 2021).

4. Antitumor and Anticancer Applications

  • Antitumor Activities : Certain derivatives of N-(5-Cyanopyridin-3-yl)acetamide have been synthesized and evaluated for their antitumor activities, particularly against human cervical and lung cancer cell lines (Wu et al., 2017).
  • Anticancer Agents : Synthesized derivatives have also been studied for their potential as anticancer agents, showing promising results in in vitro tests against human lung adenocarcinoma cells (Evren et al., 2019).

5. Pharmaceutical Intermediates

  • Key Intermediate in Drug Synthesis : N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, serves as a key intermediate in the synthesis of selective EGFR kinase inhibitors, highlighting its significance in pharmaceutical research (Jiang et al., 2011).

6. Antiallergic Potential

  • Antiallergic Compounds : Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the chemical , has shown potential antiallergic properties, offering insights into its therapeutic applications (Menciu et al., 1999).

7. Inhibitory Properties in Enzyme Activities

  • Lactate Dehydrogenase Inhibition : Compounds containing 2-((3-cyanopyridin-2-yl)thio)acetamide have been identified as inhibitors of lactate dehydrogenase A, demonstrating their potential in reducing the growth of osteosarcoma cells (Cui et al., 2016).

Future Directions

The future directions for “n-(5-Cyanopyridin-3-yl)acetamide” and similar compounds could involve further exploration of their potential biological activities. For instance, derivatives of the acetamide moiety have shown potential as antimalarial, anticancer, anti-diabetic, anti-tuberculosis, and anti-inflammatory agents, as well as in industrial applications such as stabilizer synthesis, plastic releasing agents, film, surfactants and soldering flux, organic fibers, and dyes .

Properties

IUPAC Name

N-(5-cyanopyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-2-7(3-9)4-10-5-8/h2,4-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKYXUZFIFDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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